molecular formula C11H11NO2 B3050030 1-(p-Tolyl)pyrrolidine-2,5-dione CAS No. 2314-79-6

1-(p-Tolyl)pyrrolidine-2,5-dione

Cat. No.: B3050030
CAS No.: 2314-79-6
M. Wt: 189.21 g/mol
InChI Key: IDSFKFXFMNGXCK-UHFFFAOYSA-N
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Description

1-(p-Tolyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C11H11NO2S. It is a derivative of pyrrolidine-2,5-dione, where a p-tolyl group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of p-tolylamine with maleic anhydride under reflux conditions. The reaction typically proceeds in an organic solvent such as toluene, and the product is isolated through crystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-(p-Tolyl)pyrrolidine-2,5-dione is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties. This modification can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Properties

IUPAC Name

1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSFKFXFMNGXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177713
Record name 2,5-Pyrrolidinedione, 1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2314-79-6
Record name N-(4-Methylphenyl)succinimide
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Record name NSC28986
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Record name 2,5-Pyrrolidinedione, 1-(4-methylphenyl)-
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Record name N-(P-TOLYL)SUCCINIMIDE
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Record name N-(4-METHYLPHENYL)SUCCINIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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